molecular formula C7H13NO2 B2471628 (3R)-1-methylpiperidine-3-carboxylic acid CAS No. 952480-19-2

(3R)-1-methylpiperidine-3-carboxylic acid

Cat. No.: B2471628
CAS No.: 952480-19-2
M. Wt: 143.186
InChI Key: AYIXGVABNMIOLK-ZCFIWIBFSA-N
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Description

(3R)-1-methylpiperidine-3-carboxylic acid is a chiral compound with a piperidine ring structure. It is an important intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals. The compound’s unique stereochemistry makes it valuable for the synthesis of enantiomerically pure substances.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-1-methylpiperidine-3-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available piperidine derivatives.

    Chiral Resolution: The chiral center at the 3-position is introduced using chiral resolution techniques or asymmetric synthesis.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

    Large-Scale Synthesis: Utilizing optimized reaction conditions to maximize yield and purity.

    Catalysis: Employing chiral catalysts to ensure the desired stereochemistry.

    Purification: Advanced purification techniques such as crystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

(3R)-1-methylpiperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or amines.

    Substitution: The piperidine ring can undergo substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.

    Substitution Reagents: Halogenating agents or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions include:

    Ketones and Aldehydes: From oxidation reactions.

    Alcohols and Amines: From reduction reactions.

    Substituted Piperidines: From substitution reactions.

Scientific Research Applications

(3R)-1-methylpiperidine-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Serves as a precursor for biologically active compounds.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.

    Industry: Employed in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3R)-1-methylpiperidine-3-carboxylic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, influencing their activity.

    Pathways Involved: It can modulate biochemical pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (3S)-1-methylpiperidine-3-carboxylic acid: The enantiomer of (3R)-1-methylpiperidine-3-carboxylic acid.

    Piperidine-3-carboxylic acid: Lacks the methyl group at the 1-position.

    1-methylpiperidine-4-carboxylic acid: The carboxylic acid group is at the 4-position instead of the 3-position.

Uniqueness

This compound is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. This makes it particularly valuable in the synthesis of enantiomerically pure compounds, which are crucial in the development of pharmaceuticals and other specialized chemicals.

Properties

IUPAC Name

(3R)-1-methylpiperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-8-4-2-3-6(5-8)7(9)10/h6H,2-5H2,1H3,(H,9,10)/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYIXGVABNMIOLK-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@H](C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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